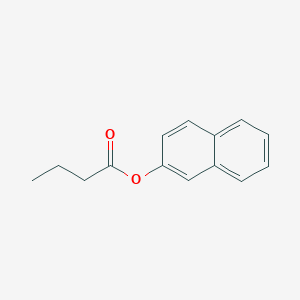

2-Naphthyl butyrate

Description

Properties

IUPAC Name |

naphthalen-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWQXDQUKLJUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324539 | |

| Record name | 2-Naphthyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-33-7 | |

| Record name | 5856-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5856-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Principle and Application of 2-Naphthyl Butyrate Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-Naphthyl butyrate assay is a versatile and widely adopted method for the detection and quantification of esterase activity. Its application spans various fields, from hematology to drug discovery, owing to its straightforward principle and adaptability to different detection formats. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with this assay.

Core Principle: Enzymatic Hydrolysis and Signal Generation

The fundamental principle of the this compound assay lies in the enzyme-catalyzed hydrolysis of the ester substrate, this compound. Esterases, a broad class of hydrolase enzymes, cleave the ester bond of this compound, yielding two products: butyric acid and 2-naphthol (also known as β-naphthol).[1] The rate of 2-naphthol production is directly proportional to the esterase activity in the sample.

The liberated 2-naphthol is the key to signal generation and can be detected and quantified through two primary methods:

-

Colorimetric Detection: In this approach, the 2-naphthol reacts with a diazonium salt, such as Fast Blue B or Fast Blue RR, in an alkaline environment.[1][2] This coupling reaction forms a distinctly colored azo dye. The intensity of the resulting color, which can be measured spectrophotometrically, corresponds to the amount of 2-naphthol produced and, consequently, the level of enzyme activity.[2][3]

-

Fluorometric Detection: 2-Naphthol is an intrinsically fluorescent molecule. Its fluorescence can be measured to provide a highly sensitive quantification of enzyme activity. This method is particularly advantageous for detecting low levels of enzyme activity due to its high signal-to-noise ratio.

It is important to note that this assay is generally considered a "non-specific" esterase assay, as it can be utilized to measure the activity of various types of esterases, including carboxylesterases and lipases.[1] One of its significant applications is in hematology as a cytochemical stain to help differentiate white blood cells of the monocytic lineage, which are rich in non-specific esterase activity.[4]

Quantitative Data

The kinetic parameters of esterase activity with this compound, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for characterizing enzyme-substrate interactions and for inhibitor screening. These values are highly dependent on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature).

| Enzyme Source | Substrate | Apparent Km | Reference |

| Fischer-344 Rat Nasal Tissue Extract | α-Naphthyl butyrate | Approximately the same as human | [5] |

| Human Nasal Tissue Extract | α-Naphthyl butyrate | Approximately the same as rat | [5] |

Researchers should determine the Km and Vmax for their specific enzyme and experimental conditions to ensure the assay is performed under optimal, substrate-saturating conditions for accurate activity measurements and inhibitor analysis.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for both a quantitative colorimetric microplate assay and a histochemical staining procedure.

Quantitative Colorimetric Microplate Assay for Esterase Activity

This protocol is designed for the quantitative measurement of esterase activity in a 96-well plate format, suitable for inhibitor screening and kinetic analysis.

Materials:

-

This compound (substrate)

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent for substrate stock

-

Fast Blue B or Fast Blue RR salt (chromogenic reagent)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 510 nm for Fast Blue RR complex)[2]

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to the desired working concentration in Assay Buffer.

-

Prepare a fresh solution of the diazonium salt in distilled water or Assay Buffer immediately before use.

-

Prepare serial dilutions of the enzyme sample or test inhibitors in Assay Buffer.

-

-

Assay Setup:

-

Add a defined volume of Assay Buffer to each well of the microplate.

-

Add the enzyme solution or inhibitor dilutions to the appropriate wells. Include wells with buffer only as a blank control.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to all wells.

-

Immediately add the diazonium salt solution to each well.

-

Measure the absorbance at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Histochemical Staining for Non-Specific Esterase (α-Naphthyl Butyrate Method)

This protocol is a common method used in hematology to identify monocytes in blood or bone marrow smears.

Materials:

-

Freshly prepared blood or bone marrow smears

-

Fixative (e.g., Formaldehyde solution)

-

Diazotization solution (e.g., Parafuchsin)

-

Sodium nitrite solution

-

Phosphate buffer

-

α-Naphthyl butyrate solution (substrate)

-

Counterstain (e.g., Methyl green solution)

Procedure:

-

Fixation: Fix the air-dried smears in the fixative solution for 30 to 60 seconds. Rinse gently with distilled water and allow to air dry.[1]

-

Working Solution Preparation:

-

Staining:

-

Immerse the fixed smears in the working solution and incubate at room temperature for approximately 60 minutes.[1]

-

Rinse the slides with distilled water and allow to air dry.

-

-

Counterstaining:

-

Counterstain the smears with the Methyl green solution for 1-2 minutes.

-

Rinse with distilled water and air dry completely before microscopic examination.[1]

-

-

Interpretation: Monocytes will exhibit a strong positive reaction, appearing as distinct, dark red or brown granular precipitates in the cytoplasm. Other cell types will be negative or show weak reactivity.

Visualizing the Workflow and Principles

Diagrams created using the DOT language provide clear visual representations of the assay's core concepts and experimental flow.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Butyrate esterase - Wikipedia [en.wikipedia.org]

- 5. alpha-Naphthyl butyrate carboxylesterase activity in human and rat nasal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Naphthyl Butyrate in Enzyme Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-naphthyl butyrate in enzyme assays. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the principles, experimental protocols, and data interpretation associated with this versatile substrate.

Introduction: The Role of this compound in Enzyme Profiling

This compound is a synthetic ester substrate widely employed for the detection and quantification of hydrolytic enzymes, primarily carboxylesterases and lipases. These enzymes play crucial roles in a myriad of physiological and pathological processes, including lipid metabolism, detoxification of xenobiotics, and prodrug activation. The ability to accurately measure the activity of these enzymes is paramount in basic research, clinical diagnostics, and the development of novel therapeutics.

The core principle of a this compound-based assay lies in the enzymatic hydrolysis of the ester bond, which liberates butyric acid and 2-naphthol (β-naphthol). The release of 2-naphthol, a reporter molecule, can be quantified using either colorimetric or fluorometric methods, providing a sensitive and reliable measure of enzyme activity.

The Enzymatic Reaction: A Two-Step Process

The enzymatic assay using this compound is fundamentally a two-step process: enzymatic hydrolysis followed by the detection of the 2-naphthol product.

Step 1: Enzymatic Hydrolysis

Carboxylesterases or lipases catalyze the hydrolysis of the ester linkage in this compound, yielding butyric acid and 2-naphthol. This reaction is the core of the assay, as the rate of 2-naphthol production is directly proportional to the enzymatic activity of the sample.

Step 2: Detection of 2-Naphthol

The liberated 2-naphthol can be detected through two primary methods:

-

Colorimetric Detection: In this common approach, the 2-naphthol reacts with a diazonium salt, such as Fast Blue B, Fast Blue BB, or Fast Blue RR, in an alkaline environment. This coupling reaction forms a stable, colored azo dye. The intensity of the resulting color, which is proportional to the concentration of 2-naphthol, is measured using a spectrophotometer.[1][2][3][4][5][6][7][8]

-

Fluorometric Detection: 2-Naphthol is an intrinsically fluorescent molecule. Its native fluorescence can be measured with a fluorometer, offering a highly sensitive detection method.[4][6][7][9] The excitation and emission wavelengths for 2-naphthol are approximately 320 nm and 410 nm, respectively.[9]

dot

Caption: General mechanism of this compound hydrolysis and detection.

Quantitative Data: Enzyme Kinetics

The efficiency of an enzyme's catalytic activity on this compound is described by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). While specific kinetic data for this compound is not extensively reported for a wide range of enzymes, the following table summarizes available data for the hydrolysis of butyrate esters by relevant enzymes to provide a comparative context.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Source | Reference |

| Carboxylesterase | α-Naphthyl Butyrate | ~0.05 | Not Reported | Rat Nasal Mucosa | [10] |

| Carboxylesterase | α-Naphthyl Butyrate | ~0.05 | Not Reported | Human Nasal Mucosa | [10] |

| Lipase (immobilized) | Butyl Butyrate | 142.7 (Butyric Acid) | 0.48 (mM/min) | Candida rugosa | [11] |

| Lipase | Isoamyl Butyrate | 0.00303 (Butyric Acid) | 11.72 | Not Specified | [8] |

| Lipase | Ethyl Butyrate | 74.6 (Butyric Acid) | 2.861 | Candida rugosa | [3] |

Note: The presented data for lipases were determined in esterification or transesterification reactions, and therefore the Km values refer to butyric acid as a substrate. These values provide an indication of the affinity of the enzymes for the butyrate moiety.

Experimental Protocols

The following are generalized protocols for performing lipase and esterase assays using a this compound substrate. Researchers should optimize these protocols for their specific enzyme and experimental conditions.

Colorimetric Lipase/Esterase Assay Protocol

This protocol is adapted for a 96-well microplate format.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl or Sodium Phosphate buffer, pH 7.0-8.0.

-

Substrate Stock Solution (10 mM): Dissolve 21.4 mg of this compound in 10 mL of a suitable organic solvent like DMSO or ethanol. Store at -20°C, protected from light.

-

Fast Blue B Solution (1 mg/mL): Prepare fresh just before use by dissolving Fast Blue B salt in deionized water or assay buffer. Protect from light.

-

Enzyme Solution: Prepare a dilution of the enzyme sample in the assay buffer to ensure the reaction rate is linear over the desired time course.

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution or control (buffer for blank)

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add the this compound substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-30 minutes).

-

Stop Reaction and Color Development: Add the Fast Blue B solution to each well to stop the reaction and initiate color development.

-

Incubate for Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure Absorbance: Measure the absorbance at the wavelength of maximum absorbance for the azo dye (typically between 530-560 nm) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the sample readings. A standard curve of 2-naphthol should be prepared to quantify the amount of product formed.

dot

Caption: A typical experimental workflow for a colorimetric enzyme assay.

Signaling Pathways and Relevance in Drug Development

The enzymes that hydrolyze this compound, lipases and carboxylesterases, are integral components of key signaling pathways, making them attractive targets for drug development.

Lipase Signaling Pathways

Intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), are central to the mobilization of fatty acids from stored triglycerides.[9][12] These liberated fatty acids are not only crucial energy substrates but also act as signaling molecules that can activate nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs).[9][13] Activation of PPARs leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation. Dysregulation of these pathways is implicated in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6]

dot

Caption: Simplified signaling pathway of hormone-stimulated lipolysis.

Carboxylesterase Signaling and Regulation

Carboxylesterases (CES) are pivotal in the metabolism of a vast array of xenobiotics, including many therapeutic drugs.[4][14] The expression of CES genes is regulated by nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR).[1][2] These receptors function as sensors for foreign compounds and, upon activation, induce the expression of a battery of drug-metabolizing enzymes, including CES. This regulatory network is a critical determinant of drug efficacy and toxicity, and understanding its function is essential for predicting drug-drug interactions and individual variations in drug response.

dot

Caption: Regulation of carboxylesterase expression by nuclear receptors.

Conclusion

This compound serves as a valuable tool for the characterization of lipase and carboxylesterase activity. Its utility stems from a straightforward enzymatic reaction that produces a readily detectable product, 2-naphthol. The choice between colorimetric and fluorometric detection allows for flexibility in assay sensitivity and throughput. A thorough understanding of the underlying mechanism of action, coupled with optimized experimental protocols and an appreciation of the broader signaling context of the target enzymes, will empower researchers to effectively utilize this compound in their scientific endeavors, from fundamental enzyme characterization to the development of novel therapeutic interventions.

References

- 1. Nuclear Receptor-Mediated Regulation of Carboxylesterase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Tissue-Specific Carboxylesterase Expression by Pregnane X Receptor and Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development | MDPI [mdpi.com]

- 11. Effect of operative variables and kinetic study of butyl butyrate synthesis by Candida rugosa lipase activated by chitosan-reinforced nanocellulose derived from raw oil palm leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Naphthyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of 2-naphthyl butyrate, a butyrate ester formed from the condensation of 2-naphthol and butyric acid.[1] This document details various synthetic methodologies, including Fischer esterification, acylation with butyryl chloride, and a transesterification approach using vinyl n-butyrate. Experimental protocols, comparative data, and key physicochemical properties are presented to assist researchers in the effective synthesis, purification, and characterization of this compound. Furthermore, its chemical properties, with a focus on its hydrolytic cleavage, are discussed, highlighting its application as a chromogenic substrate in various enzymatic assays.[2]

Introduction

This compound (naphthalen-2-yl butanoate) is an aromatic ester of significant interest in biochemical and diagnostic assays. Its primary utility lies in its role as a chromogenic substrate for the detection and quantification of esterase activity.[2] Enzymatic hydrolysis of this compound releases 2-naphthol, which can be coupled with a diazonium salt to form a colored azo dye, allowing for colorimetric measurement of enzyme kinetics. The fluorescent nature of the liberated 2-naphthol also permits fluorometric analysis. Given its importance, a thorough understanding of its synthesis and chemical behavior is crucial for its effective application in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference(s) |

| IUPAC Name | naphthalen-2-yl butanoate | [3] |

| Synonyms | Butanoic acid 2-naphthyl ester, β-Naphthyl butyrate | [4] |

| CAS Number | 5856-33-7 | [4] |

| Molecular Formula | C₁₄H₁₄O₂ | [4] |

| Molecular Weight | 214.26 g/mol | [4] |

| Boiling Point | 164.00 °C | [2] |

| Density | 1.103 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of 2-naphthol. Three common and effective methods are detailed below.

Method 1: Fischer Esterification

The Fischer esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] In this case, 2-naphthol is reacted with butyric acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and is driven to completion by using an excess of one reactant or by removing the water formed.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-naphthol (1.0 eq), butyric acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Solvent: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Method 2: Acylation with Butyryl Chloride

This method involves the reaction of 2-naphthol with the more reactive butyryl chloride, the acid chloride of butyric acid. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[6]

-

Reagent Preparation: Dissolve 2-naphthol (1.0 eq) in a suitable solvent, such as dichloromethane or diethyl ether, in a round-bottom flask. Add a base, like pyridine (1.1 eq).

-

Acylation: Cool the mixture in an ice bath. Add butyryl chloride (1.1 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid (to remove the base), followed by a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 3: Transesterification with Vinyl n-Butyrate

This method utilizes a transesterification reaction between 2-naphthol and vinyl n-butyrate, catalyzed by a mild base.[7]

-

Reaction Setup: In a 25 mL Schlenk flask, combine 2-naphthol (0.50 mmol), sodium carbonate (10.6 mg, 0.10 mmol, 20 mol%), and vinyl n-butyrate (2.0 mmol, 4.0 eq) in acetonitrile (3 mL).[7]

-

Reaction: Stir the reaction mixture at 120 °C until the reaction is complete.[7]

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, remove the solvent by distillation under reduced pressure.[7]

-

Purification: Purify the residue by column chromatography using a petroleum ether/ethyl acetate gradient (from 20:1 to 10:1) to yield the final product.[7]

Chemical Properties and Reactivity

Hydrolysis

The most significant chemical property of this compound in its common applications is its susceptibility to hydrolysis, which can be catalyzed by either acids or bases.[8]

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. In the presence of a strong acid and excess water, this compound will hydrolyze to form 2-naphthol and butyric acid. This reaction is reversible.[8]

-

Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide, this compound undergoes saponification to yield 2-naphthol and the corresponding carboxylate salt (sodium butyrate). This reaction is irreversible and typically goes to completion.[8]

This hydrolytic cleavage is the basis for its use as a chromogenic substrate in esterase assays.

Characterization and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy*

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data for 1-Naphthyl Butyrate | Data for 1-Naphthyl Butyrate |

| Aromatic Protons: ~7.2-8.0 (m, 7H) | Carbonyl Carbon: ~172 |

| -CH₂- (alpha to C=O): ~2.4 (t, 2H) | Aromatic Carbons: ~118-150 |

| -CH₂- (beta to C=O): ~1.7 (sext, 2H) | -CH₂- (alpha to C=O): ~36 |

| -CH₃: ~1.0 (t, 3H) | -CH₂- (beta to C=O): ~18 |

| -CH₃: ~13 | |

| Source: SpectraBase |

Infrared (IR) Spectroscopy*

| Wavenumber (cm⁻¹) | Assignment |

| Data for 1-Naphthyl Butyrate | |

| ~3050 | Aromatic C-H stretch |

| ~2960, 2870 | Aliphatic C-H stretch |

| ~1750 | C=O (ester) stretch |

| ~1600, 1450 | Aromatic C=C stretch |

| ~1150-1250 | C-O (ester) stretch |

| Source: SpectraBase |

Mass Spectrometry (MS)*

| m/z | Assignment |

| Data for 1-Naphthyl Butyrate | |

| 214 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₄H₆O]⁺ (Loss of butyryl group) |

| 115 | [C₉H₇]⁺ (Naphthyl fragment) |

| 71 | [C₄H₇O]⁺ (Butyryl cation) |

| 43 | [C₃H₇]⁺ (Propyl fragment) |

| Source: NIST Chemistry WebBook |

Visualizations

Synthesis Pathways

Caption: Overview of synthetic routes to this compound.

Experimental Workflow: Acylation with Butyryl Chloride

Caption: Experimental workflow for the acylation of 2-naphthol.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a dangerous good for transport.[4] Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The synthesis of this compound can be accomplished through several reliable methods, with the choice of method depending on the available reagents, desired scale, and reaction conditions. This guide provides the necessary theoretical and practical framework for its synthesis, characterization, and understanding of its chemical properties. Careful execution of the outlined protocols and purification techniques will yield a high-purity product suitable for its intended applications, particularly as a valuable tool in enzymatic studies.

References

- 1. This compound (CHEBI:90150) [ebi.ac.uk]

- 2. This compound | 5856-33-7 | EN10875 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol - Google Patents [patents.google.com]

- 7. alpha-Naphthyl butyrate | C14H14O2 | CID 76571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Naphthyl butyrate [webbook.nist.gov]

In-Depth Technical Guide: Hydrolysis of 2-Naphthyl Butyrate by Esterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esterases are a diverse group of hydrolase enzymes that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds, including numerous pharmaceuticals. The enzymatic hydrolysis of 2-naphthyl butyrate serves as a valuable model reaction for characterizing esterase activity. This technical guide provides a comprehensive overview of the principles, kinetics, and experimental protocols for studying the hydrolysis of this compound by esterases. Detailed methodologies for quantitative analysis, along with a summary of kinetic data, are presented to facilitate reproducible and accurate assessment of esterase function. Furthermore, this guide illustrates the core biochemical pathways and experimental workflows using standardized diagrams to enhance understanding and application in research and drug development.

Introduction

Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that catalyze the cleavage of ester, amide, and thioester bonds. These enzymes are ubiquitously distributed in various tissues and play a pivotal role in the detoxification of xenobiotics and the metabolic activation of prodrugs. The hydrolysis of synthetic substrates, such as this compound, is a widely employed method for the in vitro characterization of esterase activity. This reaction yields 2-naphthol, a product that can be readily quantified, making it a convenient tool for kinetic studies and inhibitor screening. Understanding the kinetics of this compound hydrolysis provides valuable insights into the substrate specificity and catalytic efficiency of different esterase isozymes.

Enzymatic Reaction and Detection Principle

The fundamental reaction involves the esterase-catalyzed hydrolysis of the ester bond in this compound, resulting in the formation of 2-naphthol and butyric acid.

Reaction: this compound + H₂O --(Esterase)--> 2-Naphthol + Butyric Acid

For quantitative analysis, the production of 2-naphthol is monitored. A common and effective method involves a post-hydrolysis coupling reaction with a diazonium salt, such as Fast Blue B or Fast Blue RR. This reaction forms a colored azo dye, the absorbance of which can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the amount of 2-naphthol released and, consequently, to the esterase activity.[1]

Quantitative Data Presentation

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing the interaction between an enzyme and its substrate. The following table summarizes the available kinetic data for the hydrolysis of α-naphthyl esters by various carboxylesterases. It is important to note that kinetic constants are highly dependent on the specific enzyme source, purity, and the assay conditions.

| Substrate | Enzyme Source | Isozyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

| α-Naphthyl Butyrate | Rat Liver | Hydrolase A | 24 | 2,500,000 | Hosokawa et al. (1990) as cited in[2] |

| α-Naphthyl Butyrate | Rat Liver | Hydrolase B | 14 | 16,670,000 | Hosokawa et al. (1990) as cited in[2] |

| α-Naphthyl Acetate | Rat Liver | Hydrolase A | 133 | 1,470,000 | Hosokawa et al. (1990) as cited in[2] |

| α-Naphthyl Acetate | Rat Liver | Hydrolase B | 40 | 11,110,000 | Hosokawa et al. (1990) as cited in[2] |

| α-Naphthyl Propionate | Rat Liver | Hydrolase A | 38 | 2,000,000 | Hosokawa et al. (1990) as cited in[2] |

| α-Naphthyl Propionate | Rat Liver | Hydrolase B | 25 | 14,280,000 | Hosokawa et al. (1990) as cited in[2] |

| α-Naphthyl Butyrate | Fischer-344 Rat Nasal Extracts | Not Specified | ~25 | Not Reported | [3] |

| α-Naphthyl Butyrate | Human Nasal Extracts | Not Specified | ~25 | Not Reported | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Enzymatic Reaction Mechanism

The hydrolysis of this compound by serine esterases proceeds via a well-established mechanism involving a catalytic triad (typically Serine, Histidine, and Aspartate) in the enzyme's active site.[4][5][6] The process can be summarized in two main stages: acylation and deacylation.

Caption: Mechanism of esterase-catalyzed hydrolysis.

Experimental Workflow

The quantitative determination of esterase activity using this compound follows a structured experimental workflow, from reagent preparation to data analysis.

Caption: A typical experimental workflow for the assay.

Experimental Protocols

The following is a detailed protocol for the quantitative spectrophotometric assay of esterase activity using this compound. This protocol is adapted from established methods for similar substrates.[1]

Reagents and Materials

-

Enzyme Preparation: Purified esterase or tissue homogenate/microsomal fraction.

-

Substrate Stock Solution (10 mM): Dissolve 21.4 mg of this compound in 10 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store at -20°C.

-

Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.

-

Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 in the Assay Buffer immediately before use.

-

Diazo Salt Solution (e.g., 0.1% Fast Blue B Salt): Dissolve 10 mg of Fast Blue B salt in 10 mL of distilled water. Prepare this solution fresh.

-

Microplate reader or spectrophotometer.

-

96-well microplates or cuvettes.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add 80 µL of Assay Buffer to each well.

-

Enzyme Addition: Add 10 µL of the enzyme solution (appropriately diluted in Assay Buffer) to the sample wells. For the blank wells, add 10 µL of Assay Buffer.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: To initiate the reaction, add 10 µL of the 1 mM Working Substrate Solution to all wells. The total reaction volume is 100 µL.

-

Incubation: Incubate the reaction mixture at the same temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the 0.1% Fast Blue B Salt solution to each well.

-

Color Incubation: Incubate at room temperature for 10 minutes to allow for color development.

-

Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance for the formed azo dye (typically around 560 nm for the 2-naphthol-Fast Blue B adduct).

Data Analysis

-

Correct for Blank: Subtract the absorbance of the blank from the absorbance of the samples.

-

Standard Curve: Prepare a standard curve using known concentrations of 2-naphthol to determine the molar extinction coefficient (ε) of the azo dye under the assay conditions.

-

Calculate Enzyme Activity: The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA × V_total) / (ε × l × t × [E])

Where:

-

ΔA = Change in absorbance (Sample A - Blank A)

-

V_total = Total volume of the assay (in L)

-

ε = Molar extinction coefficient (in M⁻¹cm⁻¹)

-

l = Path length of the light beam (in cm)

-

t = Incubation time (in min)

-

[E] = Amount of enzyme in the assay (in mg)

-

Conclusion

The hydrolysis of this compound is a robust and versatile assay for the characterization of esterase activity. This technical guide provides the essential theoretical background, quantitative data, and detailed experimental protocols necessary for its successful implementation. The provided diagrams offer a clear visual representation of the underlying biochemical mechanism and the practical workflow. By employing these standardized methods, researchers in academia and the pharmaceutical industry can achieve reliable and comparable data, facilitating a deeper understanding of esterase function and its implications in drug metabolism and toxicology.

References

2-Naphthyl Butyrate: A Comprehensive Technical Guide for Lipase Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 2-naphthyl butyrate as a substrate for the detection and quantification of lipase activity. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes involved in the hydrolysis of ester bonds in water-insoluble lipid substrates. Their integral roles in fat metabolism, digestion, and cellular signaling have established them as significant targets in the development of therapeutics for a range of conditions, including obesity, pancreatitis, and cancer. The use of synthetic chromogenic and fluorogenic substrates like this compound offers a versatile and sensitive platform for in vitro characterization of lipase activity, facilitating high-throughput screening of inhibitors and detailed kinetic analysis.

Core Principles of Lipase Detection with this compound

The enzymatic assay using this compound is predicated on a two-step reaction process. Initially, lipase catalyzes the hydrolysis of the ester bond in this compound, yielding butyric acid and 2-naphthol. Subsequently, the liberated 2-naphthol, which is the reporter molecule, can be quantified using either colorimetric or fluorometric methods.

Colorimetric Detection: In the presence of a diazonium salt, such as Fast Blue B or Fast Blue BB, 2-naphthol undergoes a coupling reaction to form a stable, colored azo dye.[1][2] The intensity of the resulting color is directly proportional to the concentration of 2-naphthol produced, and thus to the lipase activity. The absorbance of this azo dye is typically measured spectrophotometrically in the range of 530-560 nm.[1]

Fluorometric Detection: 2-Naphthol is an intrinsically fluorescent molecule.[3][4] Its fluorescence can be measured, offering a highly sensitive method for detecting lipase activity. The excitation and emission maxima of 2-naphthol are approximately 331 nm and 354 nm, respectively.[4][5] This method is particularly advantageous for detecting low levels of enzyme activity.

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to lipase assays utilizing butyrate-containing substrates and the detection of 2-naphthol. It is important to note that specific kinetic data for the hydrolysis of this compound by various lipases is not extensively available in published literature. However, data from related substrates provide valuable insights into expected assay conditions and performance.

Table 1: Physicochemical and Spectral Properties

| Parameter | Value | Reference(s) |

| This compound | ||

| Molecular Formula | C₁₄H₁₄O₂ | [6] |

| Molecular Weight | 214.26 g/mol | [6] |

| 2-Naphthol (Product) | ||

| Molecular Formula | C₁₀H₈O | [7] |

| Molecular Weight | 144.17 g/mol | [7] |

| Fluorescence Excitation Max | ~331 nm | [4][5] |

| Fluorescence Emission Max | ~354 nm | [4][5] |

| Azo Dye (with Fast Blue BB) | ||

| Absorbance Max | ~540 nm | [1] |

Table 2: Lipase Kinetic Parameters with Butyrate Substrates

| Lipase Source | Substrate | K_m | V_max | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Candida rugosa | Ethyl Butyrate (in transesterification) | 0.125 M (ester) | 2.861 µmol/min/mg | - | 50 | [8] |

| Immobilized Candida rugosa | Butyric Acid (in esterification) | 142.7 mM | 0.48 mM/min | - | 50 | [9] |

| Pyrococcus furiosus (esterase activity) | Ethyl Butyrate | - | - | 7.0 | 60 | [10] |

| Mycobacterium tuberculosis (LipL) | p-NP Laurate | - | - | 8.0 | 37 | [11] |

| Chryseobacterium polytrichastri | p-NP Palmitate | 0.104 mM | 3.58 U/mg | 8.0 | 37 | [12] |

| Fungal Lipases (P. chrysogenum, F. solani, A. oryzae) | General | - | - | 7.0 | 30-40 | [13] |

Experimental Protocols

The following are detailed methodologies for performing lipase activity assays using this compound as a substrate. These protocols are adaptable for both colorimetric and fluorometric detection methods.

Reagent Preparation

-

Assay Buffer: A 50 mM Tris-HCl buffer with a pH in the range of 7.5-8.5 is a suitable starting point. The optimal pH should be determined empirically for the specific lipase being investigated.

-

Substrate Stock Solution: Due to the limited aqueous solubility of this compound, prepare a stock solution of 10-20 mM in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Substrate Emulsion: To ensure the substrate is accessible to the water-soluble lipase, an emulsion must be prepared.

-

To the required volume of assay buffer, add a detergent such as Triton X-100 to a final concentration of 0.1-0.5% (v/v).

-

While vortexing or sonicating the buffer-detergent mixture, add the necessary volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-2 mM).

-

Continue to vortex or sonicate until a stable, homogenous emulsion is formed.

-

-

Lipase Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

-

Fast Blue B/BB Solution (for colorimetric assay): Prepare a fresh 1-2 mM solution of Fast Blue B or Fast Blue BB salt in the assay buffer. This solution should be protected from light and used within a few hours.[1]

-

2-Naphthol Standard Stock Solution: For quantitative analysis, prepare a 1 mM stock solution of 2-naphthol in ethanol. This will be used to generate a standard curve.

Colorimetric Assay Protocol (96-well plate format)

-

Reaction Mixture Preparation: In each well of a clear, flat-bottom 96-well plate, add the following reagents in order:

-

Assay Buffer

-

Substrate Emulsion

-

Fast Blue B/BB Solution

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Reaction Initiation: Add the lipase solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature. Measure the increase in absorbance at approximately 540 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.

-

Data Analysis:

-

Plot the absorbance as a function of time.

-

Determine the initial reaction velocity (v₀) from the linear portion of the curve.

-

To quantify the lipase activity in terms of units (e.g., µmol of 2-naphthol released per minute), a standard curve must be generated using known concentrations of 2-naphthol.

-

Fluorometric Assay Protocol (96-well plate format)

-

Reaction Mixture Preparation: In each well of a black, clear-bottom 96-well plate, add the assay buffer and the substrate emulsion.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Add the lipase solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorometer set to the reaction temperature. Measure the increase in fluorescence intensity at an emission wavelength of approximately 354 nm with an excitation wavelength of approximately 331 nm.[4][5] Record measurements at regular intervals for 10-30 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Determine the initial reaction velocity (v₀) from the linear portion of the curve.

-

Quantify the lipase activity by creating a standard curve with known concentrations of 2-naphthol.

-

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for a lipase assay using this compound involves several key steps from reagent preparation to data analysis.

Caption: Experimental workflow for lipase assay using this compound.

Enzymatic Reaction and Detection

The core of the assay is the lipase-catalyzed hydrolysis of this compound and the subsequent detection of the 2-naphthol product.

Caption: Principle of this compound hydrolysis and detection.

Lipase in Signaling Pathways

Lipases are key players in various signaling pathways, particularly in lipid metabolism. The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is a crucial regulator of lipid homeostasis, and its activity is influenced by fatty acids released through lipase activity.

Caption: Role of lipase-generated fatty acids in PPAR signaling.

Applications in Drug Discovery and Development

The lipase assay utilizing this compound is a valuable tool in the pharmaceutical industry for several reasons:

-

High-Throughput Screening (HTS): The assay's compatibility with microplate formats makes it ideal for screening large compound libraries to identify potential lipase inhibitors or activators.

-

Enzyme Kinetics and Inhibition Studies: This method allows for the determination of key kinetic parameters, such as K_m and V_max, and the characterization of inhibitor potency (e.g., IC₅₀ values).

-

Mechanism of Action Studies: By analyzing the mode of inhibition (e.g., competitive, non-competitive), researchers can gain insights into how novel drug candidates interact with the target lipase.

-

Lead Optimization: The assay can be used to guide the chemical modification of lead compounds to improve their potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]

- 5. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]

- 10. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of Lipase Activity and Immunogenicity of LipL from Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 12. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsr.net [ijsr.net]

Discovering Novel Enzymes: An In-depth Technical Guide to 2-Naphthyl Butyrate Screening

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel enzymes with unique catalytic properties is a cornerstone of modern biotechnology and drug development. These biocatalysts are pivotal in a myriad of applications, from industrial processes to therapeutic interventions. Metagenomic screening has emerged as a powerful strategy to unlock the vast, uncultured microbial diversity as a source of novel enzymes. This technical guide provides a comprehensive overview of the principles, protocols, and data analysis involved in the discovery of novel esterases and lipases using the chromogenic substrate 2-Naphthyl butyrate.

Core Principle: The Chemistry of Detection

The this compound screening assay is a robust and widely adopted method for detecting esterase and lipase activity. The principle lies in a two-step enzymatic and chemical reaction. Initially, an esterase or lipase hydrolyzes the ester bond in this compound. This enzymatic cleavage releases 2-naphthol (also referred to as β-naphthol) and butyric acid.[1] The liberated 2-naphthol is a chromogenic precursor that, in the second step, couples with a diazonium salt, such as Fast Blue B, to form a distinctly colored and often insoluble azo dye.[2][3] The intensity of the color produced is directly proportional to the enzymatic activity, allowing for both qualitative and quantitative assessment.

The choice of diazonium salt is critical for assay sensitivity and clarity. Fast Blue B is often preferred as it has been observed to produce significantly less background staining on gels compared to other options like Fast Blue BB and Fast Blue RR, leading to a clearer distinction of positive hits.[2]

Experimental Protocols

This section details the key experimental methodologies for utilizing this compound in a high-throughput screening campaign to discover novel enzymes from metagenomic libraries.

Preparation of Metagenomic Libraries

The foundation of a successful screening campaign is a high-quality metagenomic library. This involves the extraction of high molecular weight DNA from an environmental sample (e.g., soil, water, compost) and its subsequent cloning into a suitable vector (e.g., fosmid, cosmid) and host organism (typically E. coli).

Methodology:

-

DNA Extraction: Isolate high molecular weight metagenomic DNA from the chosen environmental sample using a commercial kit or a manual method such as enzymatic lysis followed by phenol-chloroform extraction.

-

DNA Fragmentation: Shear the extracted DNA to the desired size range for the chosen vector (e.g., 30-40 kb for fosmids).

-

End-Repair and Ligation: Repair the ends of the fragmented DNA to make them blunt and ligate them into the prepared vector.

-

Packaging and Transfection: Package the ligated DNA into phage particles and transfect a suitable E. coli host strain.

-

Library Titering and Amplification: Determine the titer of the library and amplify it to create a sufficient number of clones for screening.

High-Throughput Screening (HTS) Agar Plate Assay

This protocol describes a primary screen to identify clones expressing active esterases/lipases from a metagenomic library.

Materials:

-

Luria-Bertani (LB) agar plates

-

Appropriate antibiotic for vector selection

-

This compound solution (e.g., 1% w/v in acetone or DMSO)

-

Fast Blue B salt solution (e.g., 0.5% w/v in water, freshly prepared)

-

Metagenomic library clones

Procedure:

-

Plate Preparation: Prepare LB agar plates containing the appropriate antibiotic.

-

Substrate and Indicator Addition: After autoclaving and cooling the agar to approximately 50-55°C, add the this compound solution and the Fast Blue B salt solution. Mix gently but thoroughly to ensure even distribution. Note: The final concentrations of this compound and Fast Blue B may need to be optimized for the specific library and target enzyme activity.

-

Plating of Metagenomic Library: Plate the metagenomic library clones onto the prepared agar plates at a density that allows for the formation of distinct colonies.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for E. coli) for a period sufficient for colony growth and enzyme expression (typically 24-48 hours).

-

Identification of Positive Clones: Visually inspect the plates for colonies surrounded by a colored halo (typically a purplish-brown precipitate). These halos indicate the hydrolysis of this compound and the subsequent formation of the azo dye, signifying the presence of an active esterase/lipase.

-

Isolation and Verification: Pick the positive clones and streak them onto fresh selective agar plates to obtain pure cultures.

Quantitative Spectrophotometric Assay for Hit Validation

Once positive clones are identified, the enzymatic activity can be quantified using a liquid-based spectrophotometric assay.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

This compound solution

-

Fast Blue B salt solution

-

Cell lysate or purified enzyme from the positive clone

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a cell lysate from the isolated positive clone or purify the recombinant enzyme.

-

Reaction Setup: In a 96-well microplate, add a defined volume of the enzyme preparation to each well. Include a negative control with buffer or lysate from a non-expressing clone.

-

Reaction Initiation: To initiate the reaction, add the this compound solution to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 15-30 minutes). This incubation time should be within the linear range of the reaction.

-

Color Development: Stop the reaction and induce color development by adding the Fast Blue B salt solution. Allow the color to develop for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 540-560 nm).

-

Data Analysis: Prepare a standard curve using known concentrations of 2-naphthol to convert absorbance values to the amount of product formed. Calculate the specific activity of the enzyme (units/mg of protein).

Data Presentation

The following tables summarize hypothetical yet realistic quantitative data that could be obtained from a successful screening and characterization project.

Table 1: Summary of Metagenomic Library Screening

| Parameter | Value |

| Environmental Source | Compost Soil |

| Vector | Fosmid |

| Host | E. coli DH10B |

| Total Clones Screened | 500,000 |

| Initial Positive Hits | 150 |

| Confirmed Positive Clones | 25 |

| Hit Rate | 1 in 20,000 clones |

Table 2: Substrate Specificity of a Novel Esterase (Est-X1)

| Substrate (p-Nitrophenyl Esters) | Relative Activity (%) |

| p-NP Acetate (C2) | 100 |

| p-NP Butyrate (C4) | 85 |

| p-NP Caproate (C6) | 60 |

| p-NP Caprylate (C8) | 20 |

| p-NP Caprate (C10) | <5 |

| p-NP Laurate (C12) | <5 |

Note: Data is often normalized to the substrate with the highest activity.

Table 3: Kinetic Parameters of a Characterized Novel Esterase (Est-X1)

| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1M-1) |

| p-NP Butyrate | 1.2 | 75 | 45 | 3.75 x 104 |

| (R,S)-Ketoprofen ethyl ester | 15.8 | 62 | 37 | 2.34 x 103 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. kcat/Km is the catalytic efficiency.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key workflows in the discovery of novel enzymes using this compound screening.

Conclusion

The this compound screening method is a powerful and accessible tool for the discovery of novel esterases and lipases from metagenomic sources. Its simplicity, coupled with the potential for high-throughput application, makes it an invaluable technique for academic research and industrial biotechnology. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively tap into the vast enzymatic potential of the microbial world, paving the way for the development of new biocatalysts with significant scientific and commercial value.

References

The Application of 2-Naphthyl Butyrate in Hematological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of hematological diagnostics and research, cytochemical stains remain a cornerstone for the preliminary differentiation and classification of hematopoietic cells. Among these, the non-specific esterase (NSE) stain utilizing 2-Naphthyl butyrate as a substrate holds significant importance, particularly in the identification of cells of the monocytic lineage.[1][2][3] This technical guide provides a comprehensive overview of the principles, applications, and detailed methodologies related to the use of this compound in hematological studies. Furthermore, it delves into the molecular implications of butyrate, a byproduct of the enzymatic reaction, on hematopoietic cell differentiation, offering insights for drug development professionals.

Principle of this compound Esterase Staining

The non-specific esterase stain hinges on the enzymatic activity of esterases present within the cytoplasm of certain hematopoietic cells.[4][5] These enzymes hydrolyze the ester bond in the this compound substrate. This reaction takes place under alkaline conditions and results in the liberation of an α-naphthol compound.[4] The released α-naphthol then couples with a diazonium salt, such as hexazotized pararosaniline, which is freshly formed for the staining procedure.[6][7] This coupling reaction produces a highly colored, insoluble precipitate at the site of enzyme activity, which can be visualized under a light microscope as distinct red-brown granules.[8]

Cells of the monocytic series, including monoblasts, promonocytes, and monocytes, exhibit strong, diffuse cytoplasmic positivity with this stain.[9][10] This activity is notably inhibited by the addition of sodium fluoride (NaF), a key characteristic used to differentiate monocytic esterase activity from that of other cell types.[10][11] In contrast, granulocytes are typically negative for this stain.[6] Some lymphocytes, particularly T-lymphocytes, may show focal dot-like positivity, which is resistant to sodium fluoride inhibition.[10][12]

Data Presentation: Non-Specific Esterase Staining in Acute Myeloid Leukemia (AML)

The application of this compound esterase staining is particularly valuable in the subclassification of Acute Myeloid Leukemia (AML) based on the French-American-British (FAB) classification system.[13][14] The percentage of blasts positive for non-specific esterase is a key diagnostic criterion.

| FAB Subtype | AML Classification | Typical Percentage of NSE-Positive Blasts | Sodium Fluoride Inhibition |

| M0 | Undifferentiated Acute Myeloblastic Leukemia | < 3% | Not Applicable |

| M1 | Acute Myeloblastic Leukemia with Minimal Maturation | < 20% | Not Applicable |

| M2 | Acute Myeloblastic Leukemia with Maturation | < 20% | Not Applicable |

| M3 | Acute Promyelocytic Leukemia | Usually Negative | Not Applicable |

| M4 | Acute Myelomonocytic Leukemia | > 20% | Positive |

| M5a | Acute Monoblastic Leukemia | > 80% (Strongly Positive) | Positive |

| M5b | Acute Monocytic Leukemia | > 80% (Strongly Positive) | Positive |

| M6 | Acute Erythroid Leukemia | Variable | Variable |

| M7 | Acute Megakaryoblastic Leukemia | Usually Negative | Not Applicable |

Note: The percentages can vary between individual cases and laboratories. The data presented is a general guideline for interpretation.[13][15][16]

Experimental Protocols

I. Preparation of Reagents

A. Buffered Formaldehyde-Acetone Fixative (pH 6.6) [17]

-

Components:

-

Sodium Phosphate, Dibasic (Na₂HPO₄): 20 mg

-

Potassium Phosphate, Monobasic (KH₂PO₄): 100 mg

-

Distilled Water: 30 mL

-

Acetone: 45 mL

-

Formaldehyde (37-40%): 25 mL

-

-

Procedure:

-

Dissolve the phosphate salts in distilled water.

-

Add the acetone and formaldehyde to the phosphate buffer solution.

-

Mix thoroughly.

-

Store at 4°C.

-

B. 0.15 M Phosphate Buffer (pH 6.3) [17]

-

Stock Solutions:

-

Solution A: 0.15 M Sodium Phosphate, Dibasic (Na₂HPO₄) - 21.3 g/L in distilled water.

-

Solution B: 0.15 M Potassium Phosphate, Monobasic (KH₂PO₄) - 20.4 g/L in distilled water.

-

-

Procedure:

-

To prepare the working buffer, mix 1 volume of Solution A with 3 volumes of Solution B.

-

Adjust the pH to 6.3 if necessary using either Solution A (to increase pH) or Solution B (to decrease pH).

-

C. Hexazotized Pararosaniline Solution [6][17]

-

Components:

-

Pararosaniline Hydrochloride: 0.1 g

-

Distilled Water: 2.0 mL

-

Concentrated Hydrochloric Acid (HCl): 0.5 mL

-

4% (w/v) Sodium Nitrite (NaNO₂) Solution (prepare fresh weekly)

-

-

Procedure:

-

Dissolve the pararosaniline hydrochloride in the distilled water and HCl. Gentle heating may be required.

-

Immediately before use , mix equal volumes of the pararosaniline solution and the 4% sodium nitrite solution.

-

Let the mixture stand for 1-2 minutes to allow for the diazotization reaction to occur. The solution will turn from a brownish color to a deep yellow.

-

D. α-Naphthyl Butyrate Substrate Solution [17]

-

Components:

-

α-Naphthyl Butyrate: 100 µL

-

Ethylene Glycol Monomethyl Ether: 2.0 mL

-

-

Procedure:

-

Dissolve the α-Naphthyl butyrate in the ethylene glycol monomethyl ether.

-

Prepare this solution immediately before use.

-

E. Staining Incubation Solution [17]

-

Components:

-

0.15 M Phosphate Buffer (pH 6.3): 38 mL

-

Hexazotized Pararosaniline Solution: 200 µL

-

α-Naphthyl Butyrate Substrate Solution: 2.0 mL

-

-

Procedure:

-

Combine the components and mix well.

-

Filter the solution before use.

-

F. Sodium Fluoride (NaF) Solution (for inhibition) [4]

-

Procedure:

-

For a dip staining method in a 50 mL vat, add 1.3 mL of a stock NaF solution to the incubation solution. The exact concentration of the stock solution can vary, but the final concentration in the incubation medium should be sufficient to inhibit monocytic esterase.

-

For a drop staining method, a single drop of a prepared NaF solution is added to the working solution on the slide.

-

G. Methyl Green Counterstain (1%) [4]

-

Procedure:

-

Dissolve 1 g of Methyl Green in 100 mL of distilled water.

-

II. Staining Procedure for Blood or Bone Marrow Smears[4][17]

-

Fixation: Immerse the air-dried blood or bone marrow smears in the cold buffered formaldehyde-acetone fixative for 30-60 seconds.

-

Rinsing: Gently rinse the slides with distilled water.

-

Drying: Allow the slides to air dry completely.

-

Incubation:

-

Without NaF Inhibition: Incubate the fixed and dried slides in the staining incubation solution at room temperature for 45-60 minutes in a covered staining jar to prevent evaporation.

-

With NaF Inhibition: Prepare a separate staining incubation solution containing sodium fluoride. Incubate a duplicate slide in this solution for the same duration.

-

-

Rinsing: After incubation, thoroughly rinse the slides with distilled water.

-

Counterstaining: Immerse the slides in 1% Methyl Green solution for 1-2 minutes.

-

Rinsing: Rinse the slides briefly with distilled water.

-

Drying: Allow the slides to air dry in a vertical position.

-

Mounting: Once completely dry, the slides can be coverslipped using a suitable mounting medium.

-

Microscopic Examination: Examine the slides under a light microscope. Monocytic cells will show a strong, diffuse red-brown cytoplasmic stain that is absent in the slide treated with sodium fluoride.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound Esterase Staining.

Enzymatic Reaction and Color Development

Caption: Enzymatic reaction and color development in NSE staining.

Butyrate's Role in Hematopoietic Cell Differentiation

The enzymatic hydrolysis of this compound not only serves a diagnostic purpose but also releases butyrate, a short-chain fatty acid with known biological activities.[7] Butyrate is a well-documented histone deacetylase (HDAC) inhibitor.[18][19] HDACs play a crucial role in regulating gene expression by maintaining a condensed chromatin structure, which generally represses transcription.

By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more relaxed chromatin state and facilitating the transcription of various genes, including those involved in cell cycle arrest and differentiation.[18][20] This mechanism is of particular interest to drug development professionals exploring novel therapeutic strategies for hematological malignancies. For instance, butyrate and its derivatives have been shown to induce differentiation and apoptosis in various leukemia cell lines.[7][21][22][23]

The signaling pathways influenced by butyrate in hematopoietic cells are complex and can involve the modulation of key kinases. Studies have shown that butyrate can inhibit the ERK (extracellular signal-regulated kinase) pathway and activate the p38 MAP kinase pathway, both of which are critical in regulating cell proliferation and differentiation.[24] Furthermore, butyrate has been shown to inhibit the JAK2/STAT signaling pathway, which is often constitutively active in myeloproliferative neoplasms, by upregulating the expression of its negative regulators, SOCS1 and SOCS3.[25]

Signaling Pathway of Butyrate as an HDAC Inhibitor

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. Butyrate esterase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pscientifics.com [pscientifics.com]

- 5. pscientifics.com [pscientifics.com]

- 6. researchgate.net [researchgate.net]

- 7. Butyrate-induced differentiation in leukemic myeloid cells - in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Morphologic Classification and Clinical and Laboratory Correlates - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Differences in nonspecific esterase from normal and leukemic monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Demonstration of acid alpha naphthyl acetate esterase activity in bovine lymphocytes and monocytes or macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Subtypes of childhood AML | Canadian Cancer Society [cancer.ca]

- 15. jamc.ayubmed.edu.pk [jamc.ayubmed.edu.pk]

- 16. [Table], Table 1. Histochemical Staining Patternsa - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 18. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sodium butyrate and a T lymphocyte cell line-derived differentiation factor induce basophilic differentiation of the human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of apoptosis by monosaccharide butyrate stable derivatives in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Enzyme Kinetics with 2-Naphthyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for investigating enzyme kinetics using 2-Naphthyl butyrate as a substrate. This compound is a valuable tool for the colorimetric measurement of esterase and lipase activity, finding applications in hematological studies, inhibitor screening, and the characterization of enzyme function.

Principle of the Assay

The enzymatic assay using this compound is a two-step process. First, an esterase or lipase catalyzes the hydrolysis of the this compound substrate. This reaction cleaves the ester bond, releasing butyric acid and 2-naphthol (also known as β-naphthol).[1][2] The liberated 2-naphthol, which is the reporter molecule, then reacts with a diazonium salt, such as Fast Blue B, in an azo coupling reaction.[2][3] This second step produces a stable, colored azo dye, which can be quantified spectrophotometrically.[2] The rate of color formation is directly proportional to the enzymatic activity under the specified assay conditions.

Caption: Reaction pathway for the enzymatic hydrolysis of this compound and subsequent colorimetric detection.

Michaelis-Menten Kinetics

The study of enzyme kinetics often involves the Michaelis-Menten model, which describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[4][5] Vmax represents the rate when the enzyme is fully saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax.[6][7] A lower Km value indicates a higher affinity of the enzyme for the substrate.[7]

Caption: The Michaelis-Menten model of enzyme kinetics, showing the formation and breakdown of the enzyme-substrate complex.

Experimental Protocols

The following sections provide a generalized protocol for a colorimetric esterase/lipase assay in a 96-well microplate format. This protocol is adapted from methodologies for similar naphthyl-based substrates.[2][8][9]

Reagent Preparation

-

Assay Buffer : 50 mM Tris-HCl or phosphate buffer, pH 7.4-8.0. The optimal pH should be determined experimentally for the specific enzyme being studied.[2][8]

-

Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like ethanol or DMSO.[8]

-

Enzyme Solution : Prepare a working solution of the enzyme (e.g., lipase, acetylcholinesterase) in the Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.[8]

-

Color Reagent : Prepare a 1 mg/mL solution of Fast Blue B salt in distilled water immediately before use. This solution should be protected from light.[8]

Assay Procedure

The following workflow outlines the key steps for performing the kinetic assay.

Caption: General experimental workflow for a microplate-based colorimetric enzyme assay.

-

Plate Setup : Add 20 µL of the test compound (inhibitor) or vehicle control (e.g., DMSO) to the wells of a 96-well microplate.[8]

-

Enzyme Addition : Add 140 µL of Assay Buffer and 20 µL of the enzyme solution to each well.[8]

-

Pre-incubation : Incubate the plate for 10 minutes at 37°C to allow for any inhibitor-enzyme interaction.[8]

-

Reaction Initiation : Start the enzymatic reaction by adding 20 µL of the this compound substrate solution to each well.[8]

-

Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range. Protect the plate from light.[8][9]

-

Color Development : Stop the reaction and develop the color by adding 20-50 µL of the Fast Blue B salt solution.[8][9] Allow the color to develop for 10-15 minutes.

-

Measurement : Measure the absorbance at the wavelength of maximum absorbance for the azo dye, typically around 560 nm, using a microplate reader.[8][9]

2-Naphthol Standard Curve

To convert absorbance values into the concentration of the product formed, a standard curve must be generated using known concentrations of 2-naphthol.[2]

-

Prepare Standards : Create a series of 2-naphthol dilutions (e.g., 0 to 100 µM) in the Assay Buffer.[2]

-

Color Development : To a set volume of each standard (e.g., 200 µL), add the Fast Blue B solution as in the assay procedure.

-

Measurement : Measure the absorbance at ~560 nm.

-

Plot : Plot absorbance versus the corresponding 2-naphthol concentration. The resulting linear equation can be used to calculate the amount of product formed in the enzymatic reaction.[2]

Data Presentation and Analysis

To determine the kinetic parameters, the initial reaction rate (V₀) is measured at various concentrations of this compound. The enzyme concentration is held constant. The data can then be plotted (V₀ versus [S]) and fitted to the Michaelis-Menten equation. A common method for visualizing this data is the Lineweaver-Burk plot (1/V₀ versus 1/[S]), which linearizes the hyperbolic Michaelis-Menten curve.

While specific kinetic data for this compound is highly dependent on the enzyme and conditions used, the table below presents kinetic parameters for related esterase-catalyzed reactions to provide a comparative context.

| Enzyme | Substrate(s) | Mechanism | Vmax | Km | Ki | Reference |

| Candida rugosa Lipase | Butyric acid, Ethyl caprate | Ping-Pong Bi-Bi | 2.861 µmol/min/mg | 0.0746 M (acid) | 0.450 M (acid) | [10] |

| Candida rugosa Lipase (Immobilized) | Butyric acid, Butanol | Ping-Pong Bi-Bi | 0.48 mM/min | 142.7 mM (acid) | 55.55 mM | [11] |

| α-Chymotrypsin | 2-Naphthyl acetate | Michaelis-Menten | kcat unchanged | Increased | - | [12] |